molecular formula C23H24N2O6 B15014284 octyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

octyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B15014284
M. Wt: 424.4 g/mol
InChI Key: WXQCUFZHGUFXMB-UHFFFAOYSA-N
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Description

OCTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an octyl ester group and a nitro-substituted isoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

OCTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction: 4-(4-amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid octyl ester.

    Hydrolysis: 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid.

Scientific Research Applications

OCTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of OCTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
  • 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid decyl ester
  • 4-(2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino)-benzoic acid butyl ester

Uniqueness

OCTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The octyl ester group also contributes to its lipophilicity, influencing its solubility and interaction with biological membranes .

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

octyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H24N2O6/c1-2-3-4-5-6-7-15-31-23(28)16-11-13-17(14-12-16)24-21(26)18-9-8-10-19(25(29)30)20(18)22(24)27/h8-14H,2-7,15H2,1H3

InChI Key

WXQCUFZHGUFXMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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